

Stability and storage conditions for 2-(Bromomethyl)-5-chloropyridine hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chloropyridine hydrobromide

Cat. No.: B3280534

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-chloropyridine Hydrobromide

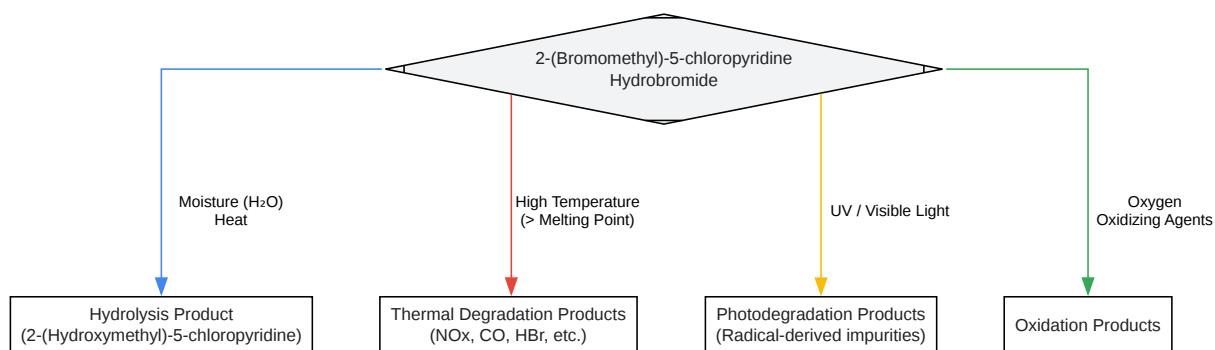
This document provides a comprehensive technical overview of the stability profile and optimal storage conditions for **2-(Bromomethyl)-5-chloropyridine hydrobromide** (CAS No. 1646152-49-9). As a highly reactive building block crucial in pharmaceutical synthesis and drug development, understanding its chemical liabilities is paramount for ensuring material integrity, experimental reproducibility, and the safety of laboratory personnel. This guide synthesizes data from safety data sheets, supplier recommendations, and fundamental chemical principles to provide actionable protocols and expert insights for researchers, scientists, and drug development professionals.

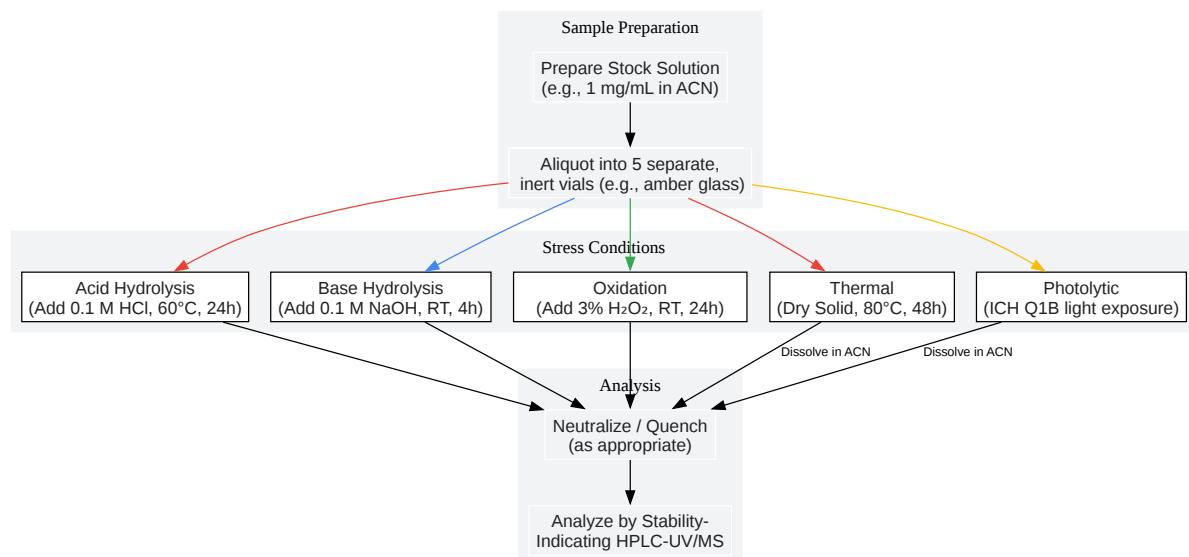
Core Physicochemical Properties and Inherent Reactivity

2-(Bromomethyl)-5-chloropyridine hydrobromide is a functionalized pyridine derivative designed for use as a synthetic intermediate. Its structure, featuring a reactive bromomethyl group, dictates its utility and its inherent instability. The hydrobromide salt form generally offers improved handling characteristics and stability over the corresponding free base.^[1]

The primary locus of reactivity is the bromomethyl group. The bromine atom is an excellent leaving group, and the adjacent pyridine ring stabilizes the resulting carbocation or transition

state, making the benzylic carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation.


Property	Value	Reference
CAS Number	1646152-49-9	[2][3]
Molecular Formula	C ₆ H ₆ Br ₂ CIN	[3]
Molecular Weight	287.38 g/mol	[3][4]
Appearance	Beige to off-white solid/powder	[5]
Primary Hazards	Harmful if swallowed, Skin/Eye Damage	[2][6]


Primary Degradation Pathways: A Mechanistic View

The stability of **2-(Bromomethyl)-5-chloropyridine hydrobromide** is compromised by several environmental factors, each initiating a distinct degradation pathway. Understanding these mechanisms is essential for developing effective mitigation strategies through proper storage and handling. A related compound, 2-(bromomethyl)pyridine hydrobromide, is known to be sensitive to both heat and moisture[7], and general principles suggest similar liabilities for this analog.

- **Hydrolysis:** This is one of the most common degradation routes. In the presence of water or atmospheric moisture, the bromomethyl group can undergo nucleophilic substitution (via S_N1 or S_N2 mechanisms) to yield the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-chloropyridine, and hydrobromic acid. This process is often accelerated by elevated temperatures.
- **Thermal Decomposition:** As a heat-sensitive compound, elevated temperatures can induce decomposition.[7] This can involve complex reaction cascades, including the elimination of hydrogen bromide to form reactive intermediates or broader structural fragmentation, leading to the release of hazardous vapors such as nitrogen oxides (NO_x), carbon monoxide (CO), and hydrogen halides.[7]

- Photodegradation: Although specific data for this molecule is limited, related brominated and chlorinated pyridines are known to be sensitive to light.[8][9] High-energy UV or visible light can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a variety of secondary reactions, leading to impurities and discoloration.
- Oxidation: The pyridine ring and bromomethyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over long periods.[5]
- Incompatibility: The compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents, which can catalyze rapid decomposition.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(Bromomethyl)-5-chloropyridine | 605681-01-4 [smolecule.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 1646152-49-9 2-(Bromomethyl)-5-chloropyridine hydrobromide AKSci 5476DW [aksci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chempanda.com [chempanda.com]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stability and storage conditions for 2-(Bromomethyl)-5-chloropyridine hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3280534#stability-and-storage-conditions-for-2-bromomethyl-5-chloropyridine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com